molecular formula C10H13N5S B2666641 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 1281001-92-0

4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine

Katalognummer B2666641
CAS-Nummer: 1281001-92-0
Molekulargewicht: 235.31
InChI-Schlüssel: WKOYDSQUJDELEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” belongs to the class of organic compounds known as pyrazolopyrimidines . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

The synthesis of this compound involves the formation of pyrazol-3-one substrates . The yield of the synthesis process is around 62% . The NMR data provides further insights into the structure of the compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core. This structure is an isostere of purines, making it a versatile drug-like fragment . The compound also bears a phenyl group at N-1 and p-C6H4 at C-6 .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against TRKA . It has shown acceptable activity with an IC50 value of 56 nM . It also inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Wissenschaftliche Forschungsanwendungen

CDK2 Inhibitor in Cancer Treatment

The compound is a part of the pyrazolo[3,4-d]pyrimidine class of molecules which have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Inhibition of CDK2 is a promising strategy for cancer treatment as it targets tumor cells selectively .

Cytotoxic Activity

The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, indicating its potential use in the treatment of breast and colon cancers . It also showed moderate activity against HepG-2, a liver cancer cell line .

Adenosine Receptor Antagonist

Pyrazolo[3,4-d]pyrimidines, the class of compounds to which “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” belongs, have been identified as a general class of adenosine receptor antagonists . Adenosine receptors play a key role in various physiological processes, and their antagonists have potential therapeutic applications in conditions like Parkinson’s disease, Alzheimer’s disease, pain, and inflammation .

Anti-tubercular Activity

1,2,3-Triazoles, a class of compounds related to pyrazolo[3,4-d]pyrimidines, have been reported to possess anti-tubercular activity . This suggests that “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” might also have potential applications in the treatment of tuberculosis .

Anti-HIV Activity

1,2,3-Triazoles have also been reported to possess anti-HIV activity . This suggests that “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” might have potential applications in the treatment of HIV .

Antifungal and Antibacterial Activities

1,2,3-Triazoles have been reported to possess antifungal and antibacterial activities . This suggests that “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” might have potential applications in the treatment of fungal and bacterial infections .

Wirkmechanismus

The mechanism of action of this compound is related to its ability to inhibit TRKA . TRKA is a member of the receptor tyrosine kinase (RTK) family, which is associated with the proliferation and differentiation of cells . Continuous activation and overexpression of TRKA can lead to cancer .

Zukünftige Richtungen

The compound has shown promising results in in vitro and in vivo cancer models . Therefore,

Eigenschaften

IUPAC Name

4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOYDSQUJDELEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.